![molecular formula C11H13NO B575640 (4aS)-7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carbonitrile CAS No. 193222-44-5](/img/structure/B575640.png)
(4aS)-7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carbonitrile
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Overview
Description
(4aS)-7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carbonitrile is a chemical compound that belongs to the naphthalene family. It is a colorless or pale yellow solid that has a molecular formula of C12H13NO and a molecular weight of 187.24 g/mol. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of (4aS)-7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carbonitrile is not fully understood. However, studies have shown that it may work by inhibiting the activity of certain enzymes and receptors in the body, which can lead to a reduction in inflammation and other physiological effects.
Biochemical and Physiological Effects:
Studies have shown that (4aS)-7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carbonitrile may have various biochemical and physiological effects. For example, it has been shown to have anti-inflammatory effects, which may make it useful as a treatment for conditions such as arthritis and asthma. It has also been shown to have neuroprotective effects, which may make it useful as a treatment for neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using (4aS)-7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carbonitrile in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have a wide range of potential applications, which makes it a versatile compound for research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments that target specific biological processes.
Future Directions
There are several future directions for research on (4aS)-7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carbonitrile. One direction is to continue studying its potential as an anti-inflammatory and neuroprotective agent, with the goal of developing new treatments for conditions such as arthritis and Alzheimer's disease. Another direction is to explore its potential as a drug delivery system, with the goal of developing more effective and targeted drug therapies. Finally, research could focus on synthesizing new compounds based on (4aS)-7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carbonitrile, with the goal of developing novel materials with unique properties.
Synthesis Methods
The synthesis of (4aS)-7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carbonitrile can be achieved using various methods, including the reaction of 1,2,3,4-tetrahydro-7-nitro-4-oxo-naphthalene with acetic anhydride and sodium acetate. Another method involves the reaction of 1,2,3,4-tetrahydro-7-nitro-4-oxo-naphthalene with acetic anhydride and triethylamine.
Scientific Research Applications
(4aS)-7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carbonitrile has been the subject of scientific research due to its potential applications in various fields. In medicine, this compound has been studied for its potential as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease. In pharmaceuticals, it has been studied for its potential as a drug delivery system and as a precursor for the synthesis of other compounds. In materials science, it has been studied for its potential as a building block for the synthesis of novel materials.
properties
IUPAC Name |
(4aS)-7-oxo-1,2,3,4,5,6-hexahydronaphthalene-4a-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c12-8-11-5-2-1-3-9(11)7-10(13)4-6-11/h7H,1-6H2/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMTLQNPPMNWICZ-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCC(=O)C=C2C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@]2(CCC(=O)C=C2C1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4a(2H)-Naphthalenecarbonitrile,1,3,4,5,6,7-hexahydro-7-oxo-,(S)-(9CI) |
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